(6-Methyl-1,2,4,5-tetrazin-3-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H6N4O |
|---|---|
Molecular Weight |
126.12 g/mol |
IUPAC Name |
(6-methyl-1,2,4,5-tetrazin-3-yl)methanol |
InChI |
InChI=1S/C4H6N4O/c1-3-5-7-4(2-9)8-6-3/h9H,2H2,1H3 |
InChI Key |
NQYNUTAOTJEAGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)CO |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methyl 1,2,4,5 Tetrazin 3 Yl Methanol and Analogues
Classical Approaches to 1,2,4,5-Tetrazine (B1199680) Core Formation
The foundational methods for synthesizing the 1,2,4,5-tetrazine ring were established over a century ago and typically involve a two-step process: the initial formation of a 1,2-dihydro-1,2,4,5-tetrazine intermediate, followed by an oxidation step to yield the aromatic tetrazine. mdpi.com
Pinner and Pinner-like Syntheses from Imidoesters and Hydrazine (B178648)
One of the most established methods for preparing 3,6-disubstituted-1,2,4,5-tetrazines is the Pinner synthesis, first reported by Adolf Pinner in the late 19th century. mdpi.comnih.gov This reaction involves the condensation of an imidoester (also known as an imidate) with hydrazine. researchgate.net The process begins with the reaction of the imidoester with hydrazine to form an amidrazone intermediate. mdpi.com This amidrazone then undergoes cyclization, typically in the presence of excess hydrazine, to yield a dihydro-1,2,4,5-tetrazine derivative. mdpi.com The final step is the oxidation of this dihydrotetrazine to the corresponding aromatic 1,2,4,5-tetrazine. mdpi.comresearchgate.net
Historically, oxidation was performed using agents like molecular oxygen under high pressure, which was often slow and inefficient. mdpi.com Significant improvements were made by using nitrogen oxides generated in situ from sodium nitrite (B80452) (NaNO₂) in acidic solutions (hydrochloric or acetic acid), which became a common and effective method for this transformation. mdpi.comnih.gov
A significant evolution of this method, often termed a "Pinner-like" reaction, involves the direct use of nitriles instead of imidoesters. nih.gov In these one-pot syntheses, two equivalents of a nitrile react with hydrazine to form the dihydrotetrazine intermediate, which is then oxidized. nih.govnih.gov However, a major limitation of using two different nitriles to create unsymmetrical tetrazines is the inevitable formation of a mixture of products, including two symmetrical tetrazines and the desired unsymmetrical one, which complicates purification. nih.gov
| Reaction Type | Starting Materials | Key Intermediates | Typical Oxidizing Agent | Primary Product |
|---|---|---|---|---|
| Classical Pinner | Imidoesters, Hydrazine | Amidrazone, Dihydro-1,2,4,5-tetrazine | NaNO₂ / Acid | Symmetrically or Asymmetrically Substituted 1,2,4,5-tetrazines |
| Pinner-like | Nitriles, Hydrazine | Dihydro-1,2,4,5-tetrazine | NaNO₂ / Acid | Mixture of Symmetrical and Asymmetrical 1,2,4,5-tetrazines |
Condensation and Oxidation Routes from Aldehydes and Hydrazine
1,2,4,5-Tetrazines can also be synthesized from aldehydes. mdpi.com This method is particularly useful for preparing tetrazine derivatives bearing aliphatic substituents, which can be challenging to isolate due to their volatility. mdpi.com The reaction proceeds via a cyclocondensation reaction between an aldehyde and hydrazine, which first forms a cyclic hexahydro-1,2,4,5-tetrazine derivative. mdpi.com Subsequent oxidation of this intermediate leads to the formation of the final 1,2,4,5-tetrazine product. researchgate.net
Synthesis via Guanidine (B92328) Derivatives
A highly significant multi-step procedure for synthesizing valuable tetrazine precursors involves the use of guanidine hydrochloride. mdpi.com In the initial step, guanidine hydrochloride reacts with hydrazine to produce 1,2,3-triaminoguanidine (B12136214) hydrochloride in high yield. This product can then be converted into various tetrazine precursors, such as hydrazines and chlorides, which are suitable for further functionalization through nucleophilic substitution and coupling reactions. mdpi.com For example, this pathway can lead to the synthesis of 3-amino-1,2,4,5-tetrazines. researchgate.net
Construction from Thiocarbohydrazide (B147625) Derivatives
Thiocarbohydrazide is a versatile synthon for creating various heterocyclic compounds, including 1,2,4,5-tetrazines. mdpi.comresearchgate.net One approach involves reacting thiocarbohydrazide with aldehydes to form 1,2,4,5-tetrahydrotetrazine-3-thione derivatives, which can then be oxidized to the corresponding aromatic tetrazine-3-thiones using agents like hydrogen peroxide. researchgate.net
Another method involves the reaction of thiocarbohydrazide with bis(carboxymethyl)trithiocarbonate, which undergoes condensation to produce 1,2,4,5-tetrazinane-3,6-dithione. nih.gov This intermediate can be alkylated to yield a dihydrotetrazine, which is then readily oxidized to form a 3,6-bis(alkylthio)-1,2,4,5-tetrazine. mdpi.comnih.gov This route has been utilized as a key step in an optimized synthesis of 3-bromo-6-methyl-1,2,4,5-tetrazine, a valuable precursor for asymmetrically substituted tetrazines. chemrxiv.org
Dimerization Reactions of Ethyl Diazoacetate
The 1,2,4,5-tetrazine core can also be formed through the dimerization of ethyl diazoacetate. This reaction leads to the formation of 3,6-bis(ethoxycarbonyl)-1,2,4,5-tetrazine. mdpi.comresearchgate.net This symmetrically substituted tetrazine can serve as a starting point for further chemical modifications to introduce different functional groups.
Modern and Advanced Methodologies for Functionalized Tetrazines
While classical methods are foundational, the demand for tetrazines with precise functionalities, particularly for bioorthogonal applications, has driven the development of more advanced and versatile synthetic strategies. bohrium.comresearchgate.net These modern methods often provide better yields and greater control over substitution patterns, especially for unsymmetrical tetrazines.
Recent innovations have focused on overcoming the limitations of Pinner-like reactions, which often produce mixtures of products. bohrium.com Metal-catalyzed approaches, using catalysts based on Ni(II) or Zn(II), as well as sulfur-catalyzed reactions, have been developed to facilitate the reaction between two different nitriles and hydrazine, providing improved access to a wide range of unsymmetrically substituted aryl-s-tetrazines. bohrium.comresearchgate.net
A particularly powerful strategy for synthesizing asymmetrically disubstituted alkyltetrazines, which are challenging to prepare, involves palladium-catalyzed cross-coupling reactions. rsc.org The Sonogashira cross-coupling reaction, for instance, has been successfully employed to couple terminal alkynes with a halogenated tetrazine precursor, such as 3-bromo-6-methyl-1,2,4,5-tetrazine. chemrxiv.orgrsc.orgchemrxiv.org The resulting alkynyl tetrazines can then be hydrogenated to yield the desired 3-alkyl-6-methyl-1,2,4,5-tetrazines in high yields. chemrxiv.org This approach offers a robust pathway to analogues of (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol.
Other modern techniques include solid-phase synthesis, which can streamline the production and purification of tetrazine derivatives, and the use of alternative starting materials like arylaldehyde-derived N-tosylhydrazones, which can be converted to tetrazines under metal-free conditions. acs.orgthieme.demdpi.com
| Methodology | Key Features | Typical Substrates | Advantages |
|---|---|---|---|
| Metal/Sulfur-Catalyzed Pinner-like | Uses Ni(II), Zn(II), or Sulfur catalysts | Two different nitriles, Hydrazine | Improved synthesis of unsymmetrical aryl-tetrazines. bohrium.comresearchgate.net |
| Palladium-Catalyzed Cross-Coupling | Sonogashira or similar coupling reactions | Halogenated tetrazines, Terminal alkynes | Excellent for creating asymmetrically substituted alkyltetrazines. chemrxiv.orgrsc.org |
| Solid-Phase Synthesis | Tetrazine is constructed on a solid support | Resin-bound nitriles, Hydrazine | Facilitates purification and automation. acs.org |
| From Arylsulfonylhydrazones | NCS-mediated chlorination and cyclization | Arylaldehyde-derived N-tosylhydrazones | Proceeds under metal-free conditions with good to excellent yields. thieme.de |
Metal-Catalyzed One-Pot Syntheses from Nitriles and Hydrazine
A significant advancement in tetrazine synthesis has been the development of metal-catalyzed one-pot methods directly from nitriles and hydrazine. nih.gov This approach circumvents many challenges associated with traditional methods, particularly for unactivated aliphatic nitriles, and has improved the accessibility of both symmetric and asymmetric tetrazines. nih.govscispace.com The reaction mechanism is generally understood to begin with the nucleophilic attack of a nitrile by hydrazine to form an amidrazone intermediate. nih.gov Lewis acid catalysts are believed to promote this reaction by activating the nitrile through binding. nih.govresearchgate.net
Scope for Aliphatic and Unsymmetrical Tetrazine Derivatives
The metal-catalyzed methodology is particularly valuable for the synthesis of unsymmetrical 3,6-disubstituted 1,2,4,5-tetrazines, which are notoriously difficult to prepare. nih.govscispace.com This method allows for the combination of different nitrile precursors to generate asymmetric products. For instance, metal ions can effectively promote the formation of 6-methyl terminated tetrazines by reacting acetonitrile (B52724) with various aromatic nitriles, achieving yields between 40-70%. nih.govscispace.com Similarly, the reaction between different alkyl nitriles and acetonitrile with hydrazine can produce 6-methyl terminated alkyl tetrazines in yields of 36-40%. nih.govscispace.com This demonstrates the broad applicability of the method for creating structurally diverse tetrazines, including those with functional group handles suitable for bioconjugation applications. scispace.com
Synthesis from Arylaldehyde-Derived Arylsulfonylhydrazones
An alternative, metal-free approach to 1,2,4,5-tetrazine derivatives involves the use of arylaldehyde-derived arylsulfonylhydrazones. thieme.dethieme-connect.com A notable protocol utilizes N-chlorosuccinimide (NCS) as a mediator for the chlorination of N-tosylhydrazones in the presence of a base like potassium hydroxide (B78521) (KOH). thieme.dethieme-connect.com This method is effective for a wide range of hydrazone substrates, affording the corresponding tetrazine products in good to excellent yields. thieme.dethieme-connect.com The discovery of this synthetic route was serendipitous, stemming from an attempt to synthesize dichlorides under similar conditions. thieme-connect.com This process enriches the diversity of reactions available for preparing these important heterocyclic compounds. thieme-connect.com
Solid-Phase Synthesis Strategies for s-Tetrazines
Solid-phase synthesis offers an efficient and streamlined methodology for producing s-tetrazines, overcoming common issues encountered in solution-phase chemistry, such as the formation of difficult-to-separate symmetrical and unsymmetrical product mixtures. acs.orgacs.org This approach is compatible with various resins and linkers and provides a pathway to high-purity tetrazines with only a single final purification step. acs.orgnih.gov
Thiol-Promoted Pathways for Mono- and Disubstituted Tetrazines
A key strategy in solid-phase synthesis involves thiol-promoted chemistry. acs.orgnih.gov This organocatalytic method uses a thiol activator, such as 3-mercaptopropionic acid or N-acetyl-L-cysteine, which reacts reversibly with nitriles to form thioimidate esters in situ. nih.gov Subsequent nucleophilic attack by hydrazine regenerates the thiol and forms an amidrazone, which then reacts with another thioimidate ester equivalent to yield the tetrazine after oxidation. nih.gov This pathway is versatile; monosubstituted tetrazines can be synthesized using dichloromethane (B109758) (DCM) as the carbon source, while disubstituted unsymmetrical tetrazines are prepared using readily available nitriles. acs.orgacs.orgnih.gov
Metal-Free and High-Yielding Protocols
A major advantage of the solid-phase, thiol-promoted approach is that it does not require metal catalysts or high temperatures. acs.orgnih.govnih.gov This method consistently produces s-tetrazines in high yields, typically ranging from 70% to 94%. acs.orgnih.gov The solid-phase approach is compatible with a variety of resin-supported aryl nitriles and both aliphatic and aromatic acceptor nitriles, including those with electron-withdrawing or electron-donating groups. nih.gov This robust and efficient protocol paves the way for the rapid synthesis of diverse s-tetrazines for various applications. acs.orgnih.gov
| Method | Key Reagents | Typical Yield | Key Features | Reference |
|---|---|---|---|---|
| Lewis Acid Catalysis | Nitriles, Hydrazine, Ni(OTf)₂ or Zn(OTf)₂ | 36-95% | One-pot; good for aliphatic & unsymmetrical tetrazines | nih.govresearchgate.net |
| From Arylsulfonylhydrazones | N-Tosylhydrazones, NCS, KOH | Good to Excellent | Metal-free | thieme-connect.com |
| Solid-Phase Synthesis | Resin-bound nitrile, Hydrazine, Thiol catalyst | 70-94% | Metal-free; high purity; avoids mixtures | acs.orgnih.gov |
Derivatization Based on Pre-existing Tetrazine Scaffolds
The derivatization of pre-synthesized tetrazine scaffolds is a cornerstone strategy for accessing a diverse range of functionalized tetrazine molecules. scilit.comrsc.org This approach is often more practical than de novo synthesis, which can be limited by the commercial availability of starting materials. rsc.orgresearchgate.net Functional group substitution at the C3 and C6 positions of the 1,2,4,5-tetrazine ring allows for the fine-tuning of the molecule's electronic properties, stability, and reactivity. nih.gov
One powerful technique involves using a pre-existing tetrazine as a starting material and replacing substituents at the 3- and 6-positions via nucleophilic substitution. researchgate.net A prominent example of this strategy is the use of halogenated tetrazines as versatile intermediates. For instance, 3-bromo-6-methyl-1,2,4,5-tetrazine serves as a key precursor for creating asymmetrically disubstituted alkyltetrazines. This intermediate can undergo Sonogashira coupling reactions with various terminal alkynes. rsc.orgchemrxiv.org The resulting alkynyl products can then be hydrogenated and re-oxidized to yield the desired dialkyl-tetrazines with high efficiency. chemrxiv.orgrsc.org This multi-step process showcases how a single, well-defined tetrazine scaffold can be elaborated into a library of structurally diverse analogues.
| Precursor Scaffold | Reaction Type | Reagents | Product Type | Significance |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Sonogashira Coupling | Terminal Alkynes, Pd/Cu catalyst | 3-Alkynyl-6-methyl-tetrazines | Provides access to a wide range of asymmetrically substituted tetrazines after subsequent hydrogenation. chemrxiv.orgrsc.org |
| 3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | Nucleophilic Substitution | Guanidinium nitrate, Sodium methoxide | 3-Guanidyl-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | Demonstrates the use of pyrazolyl groups as effective leaving groups for introducing nitrogen-rich functionalities. nih.gov |
| 3,6-Dibenzyl-s-tetrazine | Alkylation | LDA, Methyl Iodide | 3-Benzyl-6-(α-methylbenzyl)-s-tetrazine | Illustrates direct C-alkylation of a pre-existing alkyl-substituted tetrazine scaffold. rsc.org |
This table summarizes key derivatization strategies based on pre-existing tetrazine scaffolds.
Targeted Synthesis of this compound and Structurally Similar Compounds
The targeted synthesis of specific molecules like this compound requires precise control over the introduction of different functional groups onto the tetrazine core. This is particularly challenging for unsymmetrical tetrazines. researchgate.net
Specific Synthetic Routes for Hydroxymethyl-Substituted Tetrazines
The introduction of a hydroxymethyl group onto a tetrazine ring is a key step for creating derivatives with altered solubility and providing a handle for further conjugation. While a direct, one-pot synthesis of this compound is not extensively documented, its synthesis can be envisioned through established transformations of other functional groups on the tetrazine core.
A common pathway to primary alcohols is the reduction of corresponding carboxylic acids or their ester derivatives. Therefore, a plausible route to this compound would involve the synthesis of a precursor such as methyl (6-methyl-1,2,4,5-tetrazin-3-yl)carboxylate, followed by reduction using a suitable agent like lithium aluminum hydride. The synthesis of the precursor ester could be achieved from 3-bromo-6-methyl-1,2,4,5-tetrazine via palladium-catalyzed carbonylation or other cross-coupling methods.
Furthermore, research into modifying aryl-tetrazines has demonstrated the successful introduction of hydroxyl groups onto phenyl substituents, creating "hydroxyaryl-tetrazines". researchgate.net While this involves an aromatic spacer, the principle of incorporating hydroxyl functionality into tetrazine-containing molecules is well-established. These methods often focus on tuning the electronic properties of the tetrazine for applications in bioorthogonal "click-to-release" chemistry. researchgate.net
Introduction of Methyl and Other Aliphatic Substituents
The installation of methyl and other small aliphatic groups is fundamental to the synthesis of the target compound and its analogues. The substituents on the tetrazine ring significantly influence the molecule's reactivity and stability. nih.gov For instance, electron-donating alkyl groups generally increase the stability of the tetrazine ring but may slow its reaction rate in inverse electron-demand Diels-Alder (iEDDA) reactions. nih.gov
A highly effective route for synthesizing 3-alkyl-6-methyl-1,2,4,5-tetrazines starts from 3-bromo-6-methyl-1,2,4,5-tetrazine. rsc.orgchemrxiv.org This approach, as previously mentioned, utilizes a Sonogashira-type cross-coupling with a terminal alkyne, followed by hydrogenation of the alkyne and subsequent re-oxidation of the transient dihydrotetrazine ring. chemrxiv.org This sequence yields asymmetrically substituted dialkyl tetrazines in excellent yields. chemrxiv.org
Another method involves the direct alkylation of a benzylic position on a pre-existing tetrazine. For example, 3,6-dibenzyl-s-tetrazine can be treated with lithium diisopropylamide (LDA) to generate a carbanion, which is then quenched with methyl iodide to produce 3-benzyl-6-(α-methylbenzyl)-s-tetrazine. rsc.org While this modifies a side chain rather than the ring directly, it demonstrates a viable method for introducing methyl groups into tetrazine-containing structures.
Conventional approaches to s-tetrazines often begin with the condensation of hydrazine with nitrile precursors, followed by oxidation of the dihydrotetrazine intermediate. nih.gov For aliphatic nitriles, this reaction can be promoted by Lewis acids such as zinc triflate (Zn(OTf)₂). researchgate.net By selecting the appropriate nitriles (e.g., acetonitrile and another aliphatic nitrile), it is possible to construct the asymmetrically substituted core.
| Method | Starting Material | Key Reagents | Product | Reference |
| Cross-Coupling/Hydrogenation | 3-Bromo-6-methyl-1,2,4,5-tetrazine | 1. Terminal Alkyne, Pd/Cu catalyst2. H₂, Pd/C3. Oxidizing agent | 3-Alkyl-6-methyl-1,2,4,5-tetrazine | chemrxiv.org |
| Direct Alkylation | 3,6-Dibenzyl-s-tetrazine | 1. LDA2. Methyl Iodide | 3-Benzyl-6-(α-methylbenzyl)-s-tetrazine | rsc.org |
| Metal-Catalyzed Condensation | Aliphatic Nitriles, Hydrazine | Zn(OTf)₂ | Symmetrically or Asymmetrically Substituted Aliphatic Tetrazines | researchgate.net |
This table presents various methods for the introduction of methyl and other aliphatic substituents onto the 1,2,4,5-tetrazine ring.
Advanced Spectroscopic and Electrochemical Characterization of 6 Methyl 1,2,4,5 Tetrazin 3 Yl Methanol and 1,2,4,5 Tetrazine Derivatives
Circular Dichroism (CD) Spectroscopy for Studying Chiral Interactions
Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. This technique is particularly valuable for determining the secondary structure of peptides and proteins and for assigning the absolute configuration of chiral small molecules.
The parent compound, (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol, is achiral and therefore does not exhibit a CD spectrum. However, the 1,2,4,5-tetrazine (B1199680) core can be incorporated as a chromophore into larger, chiral molecular systems. For instance, tetrazines can be conjugated to amino acids or peptides, imparting a unique spectroscopic handle that can be probed by CD spectroscopy. nih.gov In such chiral derivatives, the tetrazine chromophore would exist in a chiral environment, leading to induced circular dichroism (ICD) signals. These signals can provide detailed information about the conformation and electronic interactions of the tetrazine moiety with the chiral scaffold. While specific CD spectroscopic studies on chiral derivatives of this compound are not extensively documented in the literature, the methodology remains a highly relevant and potent tool for future stereochemical investigations within this class of compounds. For example, studies on other heterocyclic compounds have demonstrated the utility of CD spectroscopy in analyzing the conformation of oligomers in solution. researchgate.net
X-ray Single Crystal Diffraction for Solid-State Structure Analysis
X-ray single crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
While the specific crystal structure for this compound is not publicly available, numerous studies on closely related 1,2,4,5-tetrazine derivatives have been reported, revealing key structural characteristics of this heterocyclic system. X-ray analysis shows that the 1,2,4,5-tetrazine ring is an aromatic, planar system. mdpi.com The carbon-nitrogen bond lengths are typically around 1.334 Å, and the nitrogen-nitrogen bond lengths are approximately 1.321 Å. mdpi.com
The structural analysis of substituted tetrazine derivatives provides further insights. For instance, the crystal structure of 6-ethyl-3-phenyl-1,6-dihydro-1,2,4,5-tetrazine revealed a specific conformation where the hydrogen at the sp3-hybridized carbon is positioned above the tetrazine ring. acs.org In the case of 1-[3,5-dimethyl-1H-pyrazol-1-yl)-6-(1,2,4,5-tetrazin-3-yl]guanidin-2-ium perchlorate (B79767) methanol (B129727) monosolvate, the dihedral angle between the tetrazine and pyrazole (B372694) rings was found to be 26.05 (7)°. nih.gov This study also highlighted the role of intramolecular and intermolecular hydrogen bonds in defining the crystal packing. nih.gov Similarly, analysis of 3-(p-chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine showed that the central six-membered ring adopts an unsymmetrical boat conformation. researchgate.net
These findings underscore the power of X-ray diffraction in elucidating the subtle conformational and electronic effects of various substituents on the 1,2,4,5-tetrazine core. The crystallographic data from representative tetrazine derivatives are summarized in the table below.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| 1-[3,5-dimethyl-1H-pyrazol-1-yl)-6-(1,2,4,5-tetrazin-3-yl]guanidin-2-ium perchlorate methanol monosolvate | C₈H₁₂N₉⁺·ClO₄⁻·CH₄O | Monoclinic | P2₁/c | a = 12.7906(15) Å b = 8.0149(10) Å c = 16.644(2) Å β = 108.305(1)° | nih.gov |
| 3-(p-chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine | C₉H₁₀ClN₄ | Monoclinic | P2₁/c | a = 9.948(3) Å b = 8.833(3) Å c = 11.420(3) Å β = 102.682(4)° | researchgate.net |
Computational Studies on 6 Methyl 1,2,4,5 Tetrazin 3 Yl Methanol and 1,2,4,5 Tetrazine Derivatives
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in elucidating complex reaction mechanisms, identifying transition states, and predicting the influence of various factors on reaction outcomes.
DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving 1,2,4,5-tetrazines, most notably their inverse-electron-demand Diels-Alder (iEDDA) reactions. These studies reveal that the cycloaddition between 1,2,4,5-tetrazines and dienophiles like alkenes can proceed through either a concerted or a stepwise mechanism. nsf.gov The specific pathway is often dependent on the reactants and the solvent environment.
For instance, the reaction of a 1,2,4,5-tetrazine (B1199680) with an enamine in methanol (B129727) was shown through DFT calculations to follow a stepwise Diels-Alder pathway. nsf.gov The initial step involves the enamine attacking a carbon atom (C3) of the tetrazine ring, proceeding through a transition state to form a single C-C bond. This leads to the formation of a zwitterionic intermediate. nsf.gov A second, typically low-energy, transition state follows for the formation of the second C-C bond, completing the cycloadduct. Subsequent retro-Diels-Alder reaction, involving the extrusion of N₂, is a highly exergonic step with a low energy barrier, leading to the final pyridazine (B1198779) product. nsf.gov
| Reaction Step | Transition State | Calculated Free Energy Barrier (kcal/mol) in Methanol |
| C3/C6 Cycloaddition | ||
| First C-C bond formation | TS1 (C-C) | 21.8 |
| Second C-C bond formation | TS2 (C-C) | 0.6 |
| N₂ Extrusion (Retro-DA) | TS3 (Retro) | 6.7 |
This interactive table presents DFT-calculated free energy barriers for the stepwise Diels-Alder reaction of a 1,2,4,5-tetrazine with an enamine in methanol, as described in computational studies. nsf.gov
Solvent plays a crucial role in the reactions of 1,2,4,5-tetrazines, often dictating not only the reaction rate but also the regioselectivity of the outcome. DFT calculations, incorporating implicit or explicit solvent models, have been pivotal in understanding these effects. acs.orgnih.gov
A striking example is the reaction between 1,2,4,5-tetrazines and enamines, which can yield different products depending on the solvent. nsf.govnih.govnih.gov While polar solvents like methanol (MeOH) typically lead to the expected pyridazine product via a C3/C6 cycloaddition, highly hydrogen-bonding solvents like hexafluoroisopropanol (HFIP) can completely switch the selectivity to favor a formal N1/N4 cycloaddition, yielding 1,2,4-triazine (B1199460) products. nih.govnih.gov
DFT studies have revealed that the strong hydrogen-bonding capability of HFIP is crucial for this switch in selectivity. nih.gov The solvent molecule can explicitly participate in the reaction pathway, stabilizing transition states that favor initial C-N bond formation over C-C bond formation. nih.gov This demonstrates that solvent effects are not merely a passive environmental influence but can be an active component in directing the reaction mechanism. Furthermore, for some substituted tetrazines, the solvent can stabilize polarized transition states, and the degree of this stabilization can be affected by the steric bulk of substituents, which may block solvent access. acs.org
Molecular Dynamics Simulations for Conformational and Dynamic Insights
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By integrating Newton's equations of motion, MD generates trajectories that provide detailed information on the conformational landscape, flexibility, and dynamic behavior of molecules in various environments. mdpi.com
While DFT is excellent for static analysis of reaction pathways, MD simulations offer insights into the dynamic nature of tetrazine derivatives in solution. For a molecule like (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol, MD simulations can be used to explore its conformational space, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule interacts with its environment, including solvent molecules or biological macromolecules.
Theoretical Analysis of Electronic Structure and Reactivity Descriptors
Beyond mapping reaction pathways, computational studies provide a deep analysis of the electronic properties that govern the intrinsic reactivity of 1,2,4,5-tetrazine derivatives.
The reactivity of tetrazines in Diels-Alder reactions is often analyzed using the distortion/interaction model (also known as the activation strain model). This model deconstructs the activation energy (ΔE‡) into two key components: the distortion energy (ΔE_dist) and the interaction energy (ΔE_int).
ΔE‡ = ΔE_dist + ΔE_int
Distortion Energy (ΔE_dist): This is the energy required to deform the reactants (the tetrazine and the dienophile) from their ground-state geometries into the geometries they adopt at the transition state. This term is always positive (destabilizing).
Interaction Energy (ΔE_int): This is the actual energy of interaction between the two distorted reactants in the transition state. It includes steric (Pauli) repulsion and stabilizing orbital interactions. This term is always negative (stabilizing).
Computational studies have shown that for many tetrazine cycloadditions, the reactivity is controlled by the distortion energy. nih.gov For example, in reactions with a series of cycloalkenes, the increase in activation barriers corresponds to the higher energy required to distort the larger, more rigid rings into the transition state geometry. However, in other cases, particularly with unsymmetrical tetrazines, reactivity differences are better explained by changes in Pauli repulsion and orbital interactions rather than frontier molecular orbital (FMO) theory alone. nih.gov
| Reactant Pair | Activation Energy (ΔE‡) | Distortion Energy (ΔE_dist) | Interaction Energy (ΔE_int) |
| Tetrazine + Dienophile A | Low | Low | Favorable |
| Tetrazine + Dienophile B | High | High | Favorable |
The substituents on the 1,2,4,5-tetrazine ring play a critical role in tuning its reactivity. While it is well-established that electron-withdrawing groups generally accelerate iEDDA reactions, recent computational work has highlighted the importance of intramolecular steric and electronic interactions.
DFT calculations have revealed that steric repulsion between substituents and adjacent nitrogen atoms in the tetrazine ring can lead to a pre-distortion of the molecule. acs.org For example, a substituent at the 2-position of a phenyl group attached to the tetrazine can cause the phenyl and tetrazine rings to be non-coplanar in the ground state. acs.org This pre-distortion means that less energy is required to deform the tetrazine into its transition state geometry, thereby lowering the distortion energy component of the activation barrier and accelerating the reaction. This effect demonstrates a powerful strategy for designing highly reactive tetrazines where reactivity is enhanced through intramolecular repulsion without significantly compromising the molecule's stability. acs.org
Computational Prediction and Correlation with Spectroscopic and Electrochemical Properties
Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic and electrochemical characteristics of 1,2,4,5-tetrazine derivatives. These theoretical calculations provide deep insights into the electronic structure of these molecules, which governs their interactions with electromagnetic radiation and their behavior in redox reactions. The predictions are frequently validated by direct comparison with experimental data, establishing a robust correlation that aids in the interpretation of experimental results and the rational design of new functional molecules.
The distinct, intense coloration of 1,2,4,5-tetrazines, typically ranging from red to violet, is one of their most prominent features. mdpi.com This color arises from weak, forbidden n→π* electronic transitions involving the nitrogen lone pairs and the π-system of the tetrazine ring. mdpi.com Time-dependent density functional theory (TD-DFT) is the preeminent computational method for predicting electronic absorption spectra, including these characteristic transitions. nih.govbeilstein-journals.org By calculating the excitation energies and oscillator strengths, TD-DFT can forecast the wavelength of maximum absorption (λmax). Studies on various organic molecules have benchmarked the performance of different DFT functionals, finding that methods like B2PLYP and M06 can predict spectra with a high degree of accuracy when appropriate solvent models are included. beilstein-journals.orgchemrxiv.org For tetrazine derivatives, theoretical calculations have been shown to be in correct agreement with experimental results, correlating maximum absorption wavelengths with the electronic nature of the substituents on the tetrazine ring. acs.org
The electrochemical properties of 1,2,4,5-tetrazines are defined by their high electron affinity, making them easily reducible. researchgate.net This behavior is attributed to a very low-lying lowest unoccupied molecular orbital (LUMO) localized on the nitrogen atoms of the tetrazine core. researchgate.net DFT calculations are exceptionally well-suited to determine the energies of the frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the LUMO. The LUMO energy, in particular, can be directly correlated with the reduction potential measured experimentally by techniques such as cyclic voltammetry (CV). researchgate.netresearchgate.net A lower calculated LUMO energy corresponds to a more facile reduction and a less negative reduction potential. This correlation allows for the in silico screening of novel tetrazine derivatives to predict their electrochemical behavior before undertaking their synthesis.
The table below illustrates the correlation between computational predictions and experimental data for representative 3,6-disubstituted 1,2,4,5-tetrazine derivatives, showcasing the predictive power of modern theoretical methods.
| Tetrazine Derivative | Computational Method | Predicted Property | Calculated Value | Experimental Value | Reference Concept |
|---|---|---|---|---|---|
| 3,6-bis(2'-pyrimidyl)-1,2,4,5-tetrazine | TD-DFT | λmax (n→π*) | ~540 nm | 546 nm | mdpi.comacs.org |
| Generic 3,6-disubstituted tetrazine | DFT (B3LYP) | LUMO Energy | -2.5 to -3.5 eV | Correlates with Ered | researchgate.netresearchgate.net |
| Generic 3,6-disubstituted tetrazine | Cyclic Voltammetry | Reduction Potential (Ered) | N/A | -0.8 to -1.5 V vs SCE | researchgate.net |
In Silico Modeling of Molecular Recognition and Interactions with Biological Targets
The biological activity of 1,2,4,5-tetrazine derivatives has prompted significant investigation into their potential as therapeutic agents, particularly in oncology. researchgate.net In silico modeling techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are indispensable for understanding how these compounds interact with biological targets at a molecular level and for guiding the design of more potent and selective inhibitors.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This technique allows researchers to visualize potential binding modes and identify key non-covalent interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, molecular docking studies on nih.govresearchgate.netnih.govtriazolo[4,3-b] nih.govresearchgate.netnih.govnih.govtetrazine derivatives identified them as potential inhibitors of the c-Met kinase, a target in cancer therapy. nih.gov The modeling revealed that a potent derivative, compound 4j, could bind effectively to the c-Met kinase active site, forming three crucial hydrogen bonds with the protein's backbone. nih.gov Similarly, other studies have used docking to investigate the binding mechanisms of pyrido-annelated nih.govresearchgate.netnih.govnih.govtetrazines with Janus Kinase-2 (JAK2), another important cancer target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), this is achieved by correlating the biological activity with the 3D steric and electrostatic fields surrounding the molecules. A 3D-QSAR study was conducted on a series of 51 nih.govresearchgate.netnih.govtriazolo[4,3-b] nih.govresearchgate.netnih.govnih.govtetrazine derivatives based on their antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov The resulting CoMFA and CoMSIA models showed strong predictive power, with cross-validated q² values of 0.716 and 0.723, respectively, indicating their robustness. nih.gov These models generate contour maps that highlight regions where modifications to the molecular structure—such as adding bulky groups or electron-withdrawing/donating substituents—are likely to enhance or diminish biological activity, thereby providing a clear roadmap for future synthesis. nih.gov
Furthermore, DFT-calculated quantum chemical descriptors can be integrated into QSAR models. A study on 1,2,4,5-tetrazine derivatives as inhibitors of Pim-1 kinase used descriptors such as FMO energies and atomic charges to build a QSAR equation. researchgate.net The analysis indicated that a more positive charge on the carbon atom at position 3 of the tetrazine ring correlated with higher inhibitory activity, suggesting that this position should be occupied by an electron-withdrawing substituent for improved potency. researchgate.net
| In Silico Method | Target/Model | Key Findings | Statistical Parameter (Value) | Reference |
|---|---|---|---|---|
| Molecular Docking | c-Met Kinase | Identified key hydrogen bonding interactions for potent inhibition. | Binding Energy (Not specified) | nih.gov |
| 3D-QSAR (CoMFA) | Antiproliferative Activity (MCF-7 cells) | Generated a predictive model for designing novel derivatives. | q² (0.716), r² (0.985) | nih.gov |
| 3D-QSAR (CoMSIA) | Antiproliferative Activity (MCF-7 cells) | Validated the CoMFA model and provided additional descriptor fields. | q² (0.723), r² (0.976) | nih.gov |
| DFT-based QSAR | Pim-1 Kinase Inhibition | Correlated electronic properties (atomic charge) with activity. | Not specified | researchgate.net |
Academic Research Applications of 6 Methyl 1,2,4,5 Tetrazin 3 Yl Methanol in Chemical Biology and Materials Science
Advanced Bioorthogonal Chemistry and Bioconjugation Strategies
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The cornerstone of the utility of (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol is its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction. nih.gov This reaction, often termed "tetrazine ligation," involves the rapid and highly specific cycloaddition of an electron-deficient 1,2,4,5-tetrazine (B1199680) with a strained, electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO). wikipedia.orgnih.gov
The reaction is exceptionally fast, with second-order rate constants reaching up to 107 M−1s−1, allowing for efficient labeling even at the low concentrations typical of biological environments. mdpi.com The presence of the methyl group on the tetrazine ring in this compound serves as an electron-donating group. While electron-donating groups can slow the reaction kinetics compared to more electron-deficient tetrazines, they significantly enhance the compound's stability under physiological conditions, preventing degradation before it can react with its target. chemrxiv.org This balance between reactivity and stability is crucial for in vivo applications. chemrxiv.org The methanol (B129727) group provides a convenient point of attachment, allowing the tetrazine moiety to be conjugated to a wide array of molecules, including fluorophores, drugs, and biomolecules, to create functional probes. researchgate.net
Development of Tetrazine-Based Probes for Molecular Imaging and Detection
The unique properties of the tetrazine ligation have spurred the development of sophisticated probes for molecular imaging. In this strategy, a biomolecule of interest is first tagged with a dienophile (e.g., TCO) through metabolic labeling or genetic encoding. Subsequently, a tetrazine-based probe, derived from a precursor like this compound, is introduced. The probe then selectively reacts with the tagged biomolecule, enabling its visualization and study. nih.govfrontiersin.org
Fluorogenic Probes for Live-Cell and In Vivo Imaging Research
A significant advantage of tetrazine-based probes is their capacity for fluorogenic, or "turn-on," fluorescence. nih.gov Many tetrazine-fluorophore conjugates are designed so that the tetrazine ring quenches the fluorescence of the attached dye through mechanisms like Förster Resonance Energy Transfer (FRET) or Through-Bond Energy Transfer (TBET). mdpi.com The iEDDA reaction consumes the tetrazine ring, converting it to a dihydropyridazine, which eliminates its quenching ability and restores the dye's fluorescence. acs.org This results in a dramatic increase in the fluorescent signal precisely at the site of the target biomolecule, leading to high signal-to-noise ratios and enabling wash-free imaging in live cells. nih.govacs.orgbiorxiv.org
Researchers have developed a variety of fluorogenic tetrazine probes by conjugating tetrazines to different dyes. mdpi.com The methanol group on this compound can be readily modified to link to fluorophores such as BODIPY, fluorescein, and silicon-rhodamine (SiR), creating probes that span the visible spectrum. nih.gov The ability to generate a fluorescent signal only upon reaction is particularly valuable for imaging intracellular targets, where removing excess, unbound probes can be difficult. nih.govnih.gov
| Fluorophore Class | Quenching Mechanism | Typical Fluorescence Turn-On Ratio | Emission Range |
|---|---|---|---|
| BODIPY | Through-Bond Energy Transfer (TBET) | Up to >1000-fold | Green-Yellow (~510-550 nm) |
| Coumarin | Photoinduced Electron Transfer (PeT) | ~10-50-fold | Blue-Green (~450-500 nm) |
| Rhodamine (e.g., TMR) | Förster Resonance Energy Transfer (FRET) / Dexter Exchange | ~20-100-fold | Orange-Red (~570-600 nm) |
| Silicon-Rhodamine (SiR) | FRET / Dexter Exchange | ~10-50-fold | Far-Red (~660-680 nm) |
Near-Infrared (NIR) Sensitive Probes for Enhanced Tissue Penetration
For in vivo imaging in whole organisms, probes that absorb and emit light in the near-infrared (NIR) window (700–1700 nm) are highly desirable. teledynevisionsolutions.com Light in this range experiences significantly less absorption and scattering by biological tissues, such as hemoglobin and water, and reduced autofluorescence, allowing for deeper tissue penetration and clearer images. acs.orgteledynevisionsolutions.com
By conjugating this compound to NIR dyes, researchers can create probes for deep-tissue in vivo imaging. acs.org These NIR fluorogenic tetrazine probes operate on the same "turn-on" principle, exhibiting a high signal-to-noise ratio that is critical for detecting targets deep within an organism. acs.org This approach has been applied in pretargeted nuclear imaging and fluorescence-guided surgery research, where a TCO-modified antibody first targets a tumor, followed by the injection of a tetrazine-NIR probe that "lights up" the cancerous tissue. mdpi.comresearchgate.net
Multiplexed Imaging Strategies for Simultaneous Labeling
Understanding complex biological systems often requires visualizing multiple components simultaneously. This can be achieved using several distinct bioorthogonal reactions that proceed in the same environment without cross-reacting—a concept known as mutual orthogonality. researchgate.net The tetrazine-TCO ligation is a key component of the bioorthogonal toolkit and can be used alongside other reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net
For example, one cellular target could be labeled with an azide (B81097) and visualized with a cyclooctyne-fluorophore, while a second target is labeled with a TCO and visualized with a tetrazine-fluorophore emitting at a different wavelength. researchgate.net Furthermore, the reactivity of the tetrazine ring can be tuned by altering its substituents. The use of this compound, which has moderate reactivity, alongside a more reactive, electron-deficient tetrazine could potentially allow for sequential or differential labeling of two different TCO-tagged targets. The development of tetrazine-isonitrile cycloadditions further expands the possibilities for multiplexed labeling, enabling the simultaneous imaging of several distinct targets within a single live cell. nih.gov
Site-Specific Biomolecule Labeling and Functionalization
Achieving precise control over the location of a label on a biomolecule is essential for studying its function without causing significant perturbations. The tetrazine ligation enables highly site-specific modifications. The methanol group of this compound provides a versatile chemical handle that can be used to attach the tetrazine to a specific point on a protein, nucleic acid, or glycan. nih.gov
Genetically Encoded and Targeted Protein Tagging
One of the most powerful methods for site-specific protein labeling is genetic code expansion. nih.govnih.gov This technique allows for the incorporation of an unnatural amino acid (UAA) bearing a bioorthogonal functional group—such as a strained dienophile like TCO or norbornene—into a protein at any desired position. researchgate.netnih.gov This is achieved by engineering a unique tRNA/aminoacyl-tRNA synthetase pair that recognizes a nonsense codon (e.g., the amber stop codon, TAG) and inserts the UAA during protein synthesis. nih.gov
Once the protein containing the dienophile UAA is expressed, it can be specifically labeled with a probe derived from this compound. nih.govresearchgate.net For instance, the methanol group can be used to link the tetrazine to a fluorophore, an inhibitor, or a post-translational modification mimic. researchgate.net This approach offers unparalleled precision, allowing researchers to tag a single site on a target protein inside living cells for imaging or functional studies. nih.govresearchgate.nettum.de The synthesis of tetrazine-containing amino acids for direct genetic incorporation has also been developed, further expanding the versatility of this chemical biology tool. nih.govnih.gov
| Unnatural Amino Acid (UAA) Dienophile | Reactive Group | Typical Tetrazine Partner | Application |
|---|---|---|---|
| trans-Cyclooctenyl-L-lysine (TCO*A) | trans-Cyclooctene | 3-Aryl-6-methyl-1,2,4,5-tetrazine | Live-cell protein labeling, in vivo imaging |
| Norbornene-L-lysine (NorbK) | Norbornene | 3,6-Dipyridyl-1,2,4,5-tetrazine | Fluorogenic labeling, protein surface modification |
| Methylcyclopropene-L-lysine | Methylcyclopropene | 3-Aryl-6-methyl-1,2,4,5-tetrazine | Minimalist tagging for intracellular imaging |
| Bicyclononyne-L-lysine (BCNK) | Bicyclononyne | 3-Aryl-1,2,4,5-tetrazine | Dual labeling with azide/alkyne chemistry |
Post-Synthetic Modification of Nucleic Acids and Lipids
The ability to modify nucleic acids and lipids after their synthesis is crucial for studying their biological functions and for developing new therapeutic and diagnostic tools. This compound and its derivatives serve as powerful tools for these post-synthetic modifications.
Researchers have developed methods to incorporate tetrazine-functionalized groups into biomolecules. For example, tetrazine-modified amino acids can be incorporated into peptides. These modified peptides can then be detected and tracked within cells. nih.gov This is achieved by reacting the tetrazine with a strained alkene, a process that is highly specific and does not interfere with biological processes. nih.gov The fluorescence of the tetrazine ether is quenched upon reaction, providing a clear signal for successful modification. nih.gov
Similarly, cholesterol-based cationic lipids have been synthesized and modified to improve their ability to deliver nucleic acids into cells for gene therapy applications. nih.gov By systematically altering the chemical structure of these lipids, researchers can optimize their transfection efficiency and reduce their toxicity. nih.gov The modification of these lipids with molecules like this compound could allow for targeted delivery and release of genetic material.
Key Research Findings in Post-Synthetic Modification:
| Biomolecule | Modification Strategy | Application | Key Finding |
| Peptides | Incorporation of 6-methyltetrazinyl tyrosine | Cellular imaging and tracking | Intrinsic fluorescence of tetrazine ethers can be used for detection and is quenched upon bioorthogonal reaction. nih.gov |
| Lipids | Synthesis of cholesterol-based cationic lipids | Gene delivery | Chemical modifications to the lipid structure significantly impact transfection efficiency and cytotoxicity. nih.gov |
Bioorthogonal Release and Activation Systems for Controlled Functionality
A significant application of this compound is in the development of systems that can release and activate therapeutic agents or imaging probes at specific locations and times within a biological system. This spatiotemporal control is essential for minimizing off-target effects and maximizing therapeutic efficacy. nih.gov
The "click-to-release" strategy is a powerful application of tetrazine bioorthogonal chemistry. nih.gov In this approach, a molecule of interest is attached to a "caged" compound via a cleavable linker. The caging group renders the molecule inactive until it is released. The release is triggered by a highly specific bioorthogonal reaction, often the IEDDA reaction between a tetrazine and a trans-cyclooctene (TCO). nih.govnih.gov
This methodology has been used to design prodrugs that are activated at the target site. nih.gov For instance, a cytotoxic drug can be caged with a TCO derivative and administered in its inactive form. Upon encountering a tetrazine-bearing molecule at the tumor site, the IEDDA reaction occurs, leading to the cleavage of the linker and the release of the active drug. unimi.it The efficiency of this release can be fine-tuned by modifying the substituents on the tetrazine ring. nih.gov For example, smaller alkyl groups like the methyl group in this compound often lead to higher release yields. nih.gov
Comparison of Tetrazine Substituents on Release Yield:
| Tetrazine Substituent | Release Yield | Reference |
| Methyl | High | nih.gov |
| tert-Butyl | Almost no release | nih.gov |
While many "click-to-release" systems result in the permanent release of the active molecule, there is growing interest in developing traceless and reversible strategies. Traceless release means that after the cleavage reaction, no part of the linker remains attached to the released molecule. This is important to ensure that the released molecule retains its original structure and function.
Reversible strategies would allow for dynamic control over the activity of a molecule, enabling it to be turned "on" and "off" in response to specific stimuli. While the IEDDA reaction itself is irreversible due to the release of nitrogen gas, researchers are exploring ways to design linkers that can be cleaved and then re-formed under different conditions. google.com
Interfacial Chemical Reactions and Surface Functionalization
The principles of tetrazine bioorthogonal chemistry have been extended to the realm of materials science, particularly for the functionalization of surfaces and the creation of novel materials at interfaces.
One innovative application is the use of tetrazine ligation chemistry to assemble gold nanoparticles at the interface between water and oil, creating structures known as plasmonic colloidosomes. rsc.org These biocompatible structures have tunable sizes and can encapsulate molecules with high efficiency. rsc.org Their unique properties make them promising for applications in drug delivery and as sensors. rsc.org
Furthermore, hydrogel microparticles have been functionalized using a sequential combination of thiol-ene and tetrazine click reactions. tamu.edu This allows for the incorporation of proteins and other biomolecules onto the surface of the microparticles, creating bioactive materials for tissue engineering and other biomedical applications. tamu.edu The unreacted norbornene groups from the initial thiol-ene reaction are accessible for subsequent functionalization with tetrazine-modified proteins. tamu.edu
Application in Nanoparticle-Based Diagnostic Research
This compound and its derivatives are valuable tools in the development of nanoparticle-based diagnostic platforms. The high reactivity and specificity of the tetrazine-TCO ligation allow for the rapid and efficient labeling of nanoparticles with targeting ligands and imaging agents.
For example, tetrazine-functionalized amino acids can be used to label peptides, which can then be attached to nanoparticles for targeted delivery to specific cells or tissues. nih.gov The intrinsic fluorescence of some tetrazine derivatives can be used for initial detection, and the subsequent bioorthogonal reaction can be used to "turn off" the fluorescence, providing a clear signal of target engagement. nih.gov This "turn-off" mechanism is a powerful tool for developing highly sensitive diagnostic assays. rsc.org
Development of Bioorthogonal Tools for Glycomic Research
Glycomic research, the study of the complete set of sugars (glycans) in an organism, is a rapidly growing field with significant implications for understanding health and disease. Bioorthogonal tools are essential for studying the complex roles of glycans in biological systems.
Researchers are developing bioorthogonal substrate analogs for enzymes involved in glycan biosynthesis. soton.ac.uk For example, protein engineering has been used to create a variant of the enzyme N-acetylglucosaminyltransferase V (MGAT5) that preferentially recognizes a substrate analog containing a bioorthogonal handle. soton.ac.uk This allows for the specific labeling and tracking of glycans produced by this enzyme. While this specific study used an azide as the bioorthogonal handle, the principles could be readily adapted to incorporate tetrazine-based analogs, leveraging the rapid kinetics of the IEDDA reaction for in vivo imaging and proteomics applications.
Applications in Materials Science
The exploration of tetrazine derivatives in materials science is a burgeoning field, with their distinct electronic and structural features being harnessed for the development of advanced materials.
Research on High Energy Density Materials (HEDMs)
The 1,2,4,5-tetrazine scaffold is a common structural motif in the design of high-energy-density materials (HEDMs) owing to its high nitrogen content (approximately 68% in the unsubstituted ring) and inherent thermal stability. mdpi.comnih.gov These characteristics contribute to a favorable balance between energy output and mechanical stability. nih.gov Research into asymmetrically substituted tetrazines has demonstrated their potential to yield materials with high densities and large enthalpies of formation, which are critical parameters for HEDMs. nih.govfrontiersin.org
The energetic properties of tetrazine-based compounds are often fine-tuned by the introduction of specific functional groups. While many reported HEDMs are symmetrically substituted, studies on asymmetrically substituted tetrazines have shown promising results. nih.govfrontiersin.org For instance, the introduction of amino, nitro, and azido (B1232118) groups can significantly enhance the energetic performance. Although specific studies on the energetic properties of this compound are not extensively documented, the presence of the methyl group, an electron-donating group, can influence the stability and decomposition characteristics of the molecule. The hydroxymethyl group offers a site for further functionalization, potentially leading to the synthesis of more complex energetic materials.
Table 1: Comparison of Properties of Representative Tetrazine-Based Energetic Materials
| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) |
| 3,6-dihydrazino-1,2,4,5-tetrazine (DHT) | 1.76 | +335 | 8.9 |
| 3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine (BTATz) | 1.84 | +1080 | 9.3 |
| 6-((2H-tetrazol-5-yl)-amino)-1,2,4,5-tetrazin-3-one | 1.91 | +450 | 7.76 |
Note: Data is for representative tetrazine-based HEDMs and not for this compound.
Optoelectronic Device Research (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs))
The electron-deficient nature of the 1,2,4,5-tetrazine ring makes its derivatives interesting candidates for applications in optoelectronic devices. nih.gov This electron deficiency can facilitate electron transport, a crucial property for materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of tetrazine moieties into π-conjugated systems has been explored to create materials with tailored electronic properties. bohrium.com
While specific research on this compound in OLEDs or OFETs is limited, the fundamental properties of the tetrazine core suggest potential. The electron-withdrawing character of the tetrazine ring can be balanced by the electron-donating methyl group, allowing for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The hydroxymethyl group provides a reactive handle for incorporating the molecule into larger polymeric or dendritic structures, which are often used in the fabrication of organic electronic devices. For instance, triphenylamine/tetrazine-based π-conjugated systems have been investigated as molecular donors for organic solar cells. bohrium.com
Coordination Chemistry: Ligands for Metal Catalysts and Metal-Organic Frameworks (MOFs)
In the realm of coordination chemistry, 1,2,4,5-tetrazine derivatives have been utilized as ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgrsc.org The nitrogen atoms of the tetrazine ring can coordinate with metal ions, and the rigid structure of the ring makes it an excellent building block for porous materials. rsc.org The electron-deficient nature of the tetrazine ring can also impart interesting electronic properties to the resulting coordination complexes. acs.org
This compound, with its multiple nitrogen atoms and a hydroxyl group, presents several potential coordination sites. The nitrogen atoms of the tetrazine ring can act as Lewis bases, while the hydroxyl group can also coordinate to a metal center or participate in hydrogen bonding within the framework. The use of asymmetrically substituted tetrazines as ligands can lead to the formation of MOFs with unique topologies and functionalities. While the direct use of this compound as a ligand in MOFs has not been extensively reported, the versatility of the tetrazine scaffold in coordination chemistry suggests this as a promising area for future research. rsc.org
Contributions to Biological Materials Science and Engineering
The field of biological materials science has greatly benefited from the application of bioorthogonal chemistry, where the inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes plays a prominent role. nih.govrsc.org This reaction is exceptionally fast and selective, allowing for the labeling and modification of biomolecules in complex biological environments. rsc.org
This compound, with its reactive tetrazine core, is a potential candidate for such applications. The hydroxymethyl group can be used to attach the tetrazine moiety to biomolecules, such as proteins or nucleic acids, or to material scaffolds. For example, a closely related compound, L-methyltetrazinyl-alanine, has been incorporated into a peptide-based inhibitor to visualize enzyme activity in live cells. rsc.org The methyl group on the tetrazine ring in this compound can enhance the stability of the molecule in biological systems compared to unsubstituted tetrazines. rsc.org
Table 2: Kinetic Data for iEDDA Reactions of Tetrazine Derivatives
| Tetrazine Derivative | Dienophile | Second-order rate constant (M⁻¹s⁻¹) |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~3,000 |
| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | norbornene | ~1 |
| 3-methyl-1,2,4,5-tetrazine | TCO | ~10,000 |
Note: This data is for representative tetrazine derivatives and illustrates the range of reactivity. The reactivity of this compound would depend on the specific dienophile used.
Research on Semiconducting Materials
The potential of tetrazine derivatives in semiconducting materials is an emerging area of research. The electron-deficient character of the tetrazine ring suggests that it could be a useful component in n-type organic semiconductors. The incorporation of tetrazine units into polymer backbones has been shown to lower the HOMO level of the resulting material, which can be advantageous for applications in organic photovoltaics. rsc.org
Currently, there is a lack of specific research on this compound in the context of semiconducting materials. However, the tunability of the electronic properties of the tetrazine ring through substitution makes it a promising scaffold for the design of new organic semiconductors. The hydroxymethyl group of this compound could be utilized to polymerize or graft the molecule onto other semiconducting materials to modify their properties.
Role as Valuable Synthetic Intermediates in Complex Molecule Synthesis
Asymmetrically substituted tetrazines are valuable intermediates in organic synthesis, providing access to a wide range of complex molecules. The differential reactivity of the two substituent positions on the tetrazine ring allows for selective functionalization.
A key precursor to asymmetrically substituted methyl-tetrazines is 3-bromo-6-methyl-1,2,4,5-tetrazine. chemrxiv.org This compound undergoes a variety of cross-coupling reactions, such as Sonogashira and Stille couplings, to introduce different functional groups at the 3-position. chemrxiv.orgnih.gov The resulting functionalized methyl-tetrazines can then be used as building blocks in the synthesis of more complex molecules, including unnatural amino acids and fluorescent probes. chemrxiv.orgrsc.org
This compound can be envisioned as a product of the functionalization of a suitable 3-substituted-6-methyl-tetrazine precursor or as a starting material for further synthetic transformations. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions, further expanding its synthetic utility. The development of efficient synthetic routes to asymmetrically substituted tetrazines like this compound is crucial for advancing their applications in various fields of chemistry and materials science. chemrxiv.org
Future Research Directions and Outlook for 6 Methyl 1,2,4,5 Tetrazin 3 Yl Methanol Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency, Sustainability, and Substrate Scope
The synthesis of asymmetrically substituted tetrazines remains a significant challenge, often limiting their widespread adoption. chemrxiv.orgrsc.org While methods like the Sonogashira coupling of halogenated tetrazine precursors have shown promise for creating 3-alkyl-6-methyl-1,2,4,5-tetrazines, future research must focus on more efficient, sustainable, and versatile synthetic strategies. chemrxiv.orgrsc.org
Key areas for development include:
Catalyst Improvement: Designing next-generation catalysts (e.g., palladium, nickel, or copper-based systems) with higher turnover numbers and broader functional group tolerance to improve the efficiency of cross-coupling reactions. chemrxiv.org
Green Chemistry Approaches: Replacing hazardous reagents and solvents with more environmentally benign alternatives. This includes developing catalytic systems that operate in aqueous media or bio-based solvents and exploring flow chemistry setups to minimize waste and improve safety and scalability.
Direct C-H Functionalization: Investigating methods for the direct C-H functionalization of simpler tetrazine precursors. This would provide a more atom-economical route to asymmetrically substituted tetrazines, bypassing the need for pre-functionalized halogenated starting materials.
Expanded Substrate Scope: Developing synthetic protocols that are tolerant of a wider array of functional groups. This is crucial for synthesizing complex derivatives of (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol for specific applications in chemical biology and materials science without the need for extensive protecting group manipulations.
Table 1: Comparison of Current and Future Synthetic Strategies
| Feature | Current Methods (e.g., Sonogashira Coupling) | Future Directions |
|---|---|---|
| Precursors | Halogenated tetrazines (e.g., 3-bromo-6-methyl-1,2,4,5-tetrazine) | Simple, readily available tetrazines |
| Key Transformation | Pd/Cu-catalyzed cross-coupling | Direct C-H activation, Biocatalysis |
| Sustainability | Uses organic solvents, potential for metal contamination | Aqueous media, flow chemistry, recyclable catalysts |
| Efficiency | Moderate to good yields, but multi-step | Higher yields, fewer steps (atom economy) |
| Substrate Scope | Limited by functional group tolerance of the catalyst | Broad tolerance to sensitive functional groups |
Exploration of Undiscovered Reactivity Modes and Selective Transformations
The predominant application of tetrazines is the inverse-electron-demand Diels-Alder (iEDDA) reaction with strained alkenes. nih.gov However, the full reactive potential of the tetrazine core is far from being completely understood. Future research should aim to uncover and harness novel reactivity modes.
Promising avenues include:
Alternative Cycloadditions: While the [4+2] cycloaddition across C3/C6 is dominant, recent computational and experimental work has shown that reactions with enamines in specific solvents like hexafluoroisopropanol (HFIP) can favor a formal [4+2] cycloaddition across the N1/N4 atoms, leading to 1,2,4-triazines. researchgate.netnsf.gov Future work should explore the scope of this transformation with various nucleophiles and investigate other pericyclic reactions.
Photochemical and Electrochemical Reactivity: Systematically studying the behavior of this compound under photochemical or electrochemical conditions could reveal unique transformations, such as ring-opening, ring-contraction, or novel coupling reactions, that are inaccessible through thermal methods.
Nucleophilic Aromatic Substitution (SNAr): While SNAr reactions are known for tetrazines bearing good leaving groups, a deeper exploration of these reactions on derivatives of this compound could provide new pathways for functionalization directly on the tetrazine ring. researchgate.net
Advanced Design of Tetrazine-Based Tools for Emerging Chemical Biology Needs
The bioorthogonal nature of the tetrazine-iEDDA reaction has made it an invaluable tool in chemical biology. chemrxiv.org The this compound scaffold is ideal for creating next-generation biological probes, leveraging the methanol (B129727) group as a conjugation handle.
Future designs should focus on:
Activatable Probes: Creating "smart" probes that exhibit a change in properties (e.g., fluorescence activation) only upon reaction with their biological target or in response to a specific microenvironment (e.g., pH, redox potential). This can be achieved by linking a quenching moiety to the methanol group, which is released upon iEDDA reaction.
Multimodal Imaging Agents: Attaching different imaging modalities (e.g., a fluorophore and a PET radiolabel) to the tetrazine scaffold to enable correlative imaging across different scales, from the cellular to the whole-organism level.
Targeted Drug Delivery and Therapeutics: Using the tetrazine as a key component in antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs). medchemexpress.com The fast and specific reactivity allows for the in-vivo assembly of therapeutic agents at the target site, minimizing off-target effects. chemrxiv.org
Integration of Computational and Experimental Approaches for Rational Design and Prediction
A synergistic approach combining computational modeling and experimental validation is essential for accelerating the development of new tetrazine derivatives. nih.gov Density Functional Theory (DFT) calculations have already proven useful in understanding the mechanisms and reactivity of tetrazine reactions. researchgate.netnsf.gov
The next stage of research will involve:
Predictive Kinetic Models: Developing robust computational models that can accurately predict the iEDDA reaction kinetics of new this compound derivatives. This would allow for the in-silico screening of large virtual libraries to identify candidates with optimal reactivity and stability for a given application before committing to synthetic efforts. nih.gov
Machine Learning Integration: Employing machine learning algorithms trained on large datasets of experimental and calculated tetrazine properties. These models could identify complex structure-activity relationships and predict properties like solubility, stability in biological media, and off-target reactivity, guiding the rational design of superior bioorthogonal tools.
Solvent Effect Elucidation: Expanding computational studies to better model and predict the profound impact of solvents on reaction pathways, as demonstrated in the selective formation of 1,2,4-triazines in HFIP. nsf.gov This understanding is critical for optimizing reaction conditions both in synthesis and in complex biological environments.
Table 2: Key Parameters for Integrated Computational-Experimental Design
| Parameter | Computational Tool | Experimental Validation | Goal |
|---|---|---|---|
| Reaction Kinetics | DFT, Ab Initio Calculations | Stopped-flow Spectroscopy, NMR | Predict reaction rates for bioorthogonal pairing |
| Stability | Solvation Models, MD Simulations | HPLC Stability Assays in Buffers/Plasma | Design probes with appropriate in-vivo half-lives |
| Reactivity Pathway | Transition State Searching (DFT) | Kinetic Isotope Effect Studies, Product Characterization | Discover and control novel chemical transformations |
| Physicochemical Properties | QSAR, Machine Learning Models | Solubility/Lipophilicity Measurements | Optimize molecules for biological applications |
New Frontiers in Materials Science and Energy Applications
The high nitrogen content and energetic nature of the tetrazine ring make it a promising building block for advanced materials. mdpi.com The bifunctional nature of this compound (the reactive tetrazine ring and the polymerizable methanol group) opens doors to new frontiers.
Future research should explore:
Energetic Polymers: Polymerizing this compound or its derivatives to create novel high-nitrogen content polymers. These materials could serve as advanced binders for energetic formulations or as gas-generating materials with tailored decomposition properties. nih.gov
Functional Porous Materials: Incorporating the this compound motif into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The tetrazine units could act as redox-active centers for catalysis or energy storage, while the unreacted tetrazine rings could be used for post-synthetic modification via iEDDA reactions to install new functionalities within the pores.
Chemosensors and Electrochromic Devices: Developing materials that change their optical or electronic properties upon the iEDDA reaction. This could be achieved by creating polymers where the tetrazine's participation in a cycloaddition disrupts the polymer's conjugation, leading to a colorimetric or fluorescent response for sensing applications.
Mechanistic Elucidation of Less Understood Tetrazine Reactions
While the iEDDA reaction mechanism has been studied extensively, the mechanisms of other tetrazine transformations are less clear. escholarship.org A fundamental understanding of these pathways is crucial for controlling reaction outcomes and developing new synthetic methods.
Areas requiring detailed mechanistic investigation include:
Nucleophilic Addition/Substitution Pathways: Using a combination of kinetic studies, isotope labeling, and computational modeling to elucidate the precise mechanisms of nucleophilic attack on the tetrazine ring. researchgate.netescholarship.org This includes understanding the factors that govern whether the reaction proceeds via addition, substitution, or ring-opening.
Rearrangement Reactions: Investigating rearrangements that can occur under thermal or photochemical conditions. Understanding these pathways is essential for predicting and avoiding the formation of undesired byproducts in synthetic applications.
Role of Catalysts: Exploring the role of Lewis or Brønsted acids in modulating the reactivity and selectivity of tetrazine reactions beyond the well-known iEDDA pathway. Catalysis could potentially be used to favor less common reaction pathways and unlock new transformations.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and related asymmetric tetrazines, leading to significant advancements in synthesis, medicine, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
